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Introduction

Sirtuins are a class of NAD*-dependent protein deacetylases that play crucial roles in cellular
metabolism, stress responses, and aging. Their involvement in various pathological conditions,
including cancer, neurodegenerative diseases, and metabolic disorders, has made them
attractive targets for drug discovery. Accurate and robust methods for assessing sirtuin activity
and identifying modulators are therefore of paramount importance.

Carba-NAD (carbanicotinamide adenine dinucleotide) is a non-hydrolyzable analog of NAD*.
In this analog, the ribose sugar of the nicotinamide riboside moiety is replaced by a
cyclopentane ring. This modification renders Carba-NAD resistant to cleavage by sirtuins,
effectively stalling the deacetylation reaction. While this property makes it unsuitable for direct
measurement of enzymatic turnover, it provides a powerful tool for developing competitive
binding assays to screen for sirtuin inhibitors. By forming a stable ternary complex with the
sirtuin enzyme and an acetylated peptide substrate, Carba-NAD facilitates the identification of
compounds that disrupt this interaction.

These application notes provide detailed protocols for employing Carba-NAD in sirtuin inhibitor
screening assays, primarily focusing on a fluorescence polarization (FP) format. Additionally,
we present quantitative data for known sirtuin inhibitors and visualize key sirtuin signaling
pathways to provide a comprehensive resource for researchers in this field.
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Data Presentation: Quantitative Analysis of Sirtuin
Inhibitors

The following tables summarize the inhibitory potency (ICso values) of various compounds
against different sirtuin isoforms. While the specific assay formats may vary between studies,
they generally rely on principles of competitive inhibition.

Table 1: ICso Values of Selected SIRT1 Inhibitors

Compound ICs0 (M) Assay Typel/Notes

Continuous deacetylation
Ex-527 0.09 £0.03 assay with non-modified p53-
derived peptide[1]

Nicotinamide 68.1+1.8 Fluorimetric assay
Suramin 0.297 In vitro deacetylation assay[2]
Cambinol 56 In vitro deacetylation assay|[2]

Table 2: ICso Values of Selected SIRT2 Inhibitors

Compound ICs0 (M) Assay Typel/Notes

AGK2 3.5 In vitro deacetylation assay[3]
Suramin 1.15 In vitro deacetylation assay|[2]
Cambinol 59 In vitro deacetylation assay[2]

Fluorescent deacetylation
Ro 31-8220 0.8 N _
assay, competitive with NAD™*

Table 3: ICso Values of Selected SIRT3 Inhibitors
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Compound ICs0 (M) Assay Typel/Notes
Continuous deacetylation
Ex-527 22427 assay with non-modified
ACS2-derived peptide[1]
Nicotinamide 36.7+1.3 Fluorimetric assay
Encoded Library Technology
ELT-11c 0.004

(ELT) screen[4]

Table 4: ICso Values of Selected SIRT5 Inhibitors

Compound ICs0 (M) Assay Typel/Notes
Suramin 22 In vitro deacetylation assay[2]
Competitive against a
Compound 47 0.210 )
succinylated substrate
Acylated substrate-competitive
Compound 58 0.310

inhibitor

Experimental Protocols

Protocol 1: Sirtuin Inhibitor Screening using

Fluorescence Polarization (FP)

This protocol describes a competitive binding assay to identify inhibitors of sirtuin enzymes
using Carba-NAD and a fluorescently labeled peptide substrate. The principle lies in the
change in polarization of emitted light from a fluorescent probe. A small, fluorescently labeled

peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to

the larger sirtuin-Carba-NAD complex, its tumbling is restricted, leading to an increase in

polarization. Test compounds that inhibit the binding of the peptide to the sirtuin complex will

result in a decrease in fluorescence polarization.

Materials:
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 Purified recombinant sirtuin enzyme (e.g., SIRT1, SIRTZ2, or SIRT3)
o Carba-NAD

o Fluorescently labeled acetylated peptide substrate (e.g., a p53-derived peptide with a
fluorescein or TAMRA label)

o Assay Buffer: 50 mM Tris-HCI (pH 8.0), 137 mM NacCl, 2.7 mM KCI, 1 mM MgClz
e Test compounds dissolved in DMSO

e Black, low-volume 384-well microplates

o Fluorescence plate reader capable of measuring fluorescence polarization
Procedure:

o Reagent Preparation:

o Prepare a 2X stock solution of the sirtuin enzyme and Carba-NAD in Assay Buffer. The
final concentration of the sirtuin enzyme should be in the low nanomolar range (e.g., 10-50
nM), and the final concentration of Carba-NAD should be in the low micromolar range
(e.g., 1-10 uM). The optimal concentrations should be determined empirically for each
sirtuin-peptide pair.

o Prepare a 2X stock solution of the fluorescently labeled peptide in Assay Buffer. The final
concentration should be in the low nanomolar range (e.g., 5-20 nM) and should be
optimized to give a stable and robust FP signal.

o Prepare serial dilutions of the test compounds in DMSO. Then, dilute these stocks into
Assay Buffer to create a 4X working solution. The final DMSO concentration in the assay

should not exceed 1%.
e Assay Protocol:

o Add 5 pL of the 4X test compound solution to the wells of a 384-well plate. For control
wells, add 5 pL of Assay Buffer with the corresponding DMSO concentration.
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o Add 10 pL of the 2X sirtuin/Carba-NAD solution to all wells.
o Mix the plate gently on a plate shaker for 1 minute.

o Incubate the plate at room temperature for 15-30 minutes to allow for the binding of the
test compounds to the sirtuin.

o Add 5 uL of the 2X fluorescently labeled peptide solution to all wells to initiate the binding
reaction.

o Mix the plate gently on a plate shaker for 1 minute.

o Incubate the plate at room temperature for 60-120 minutes, protected from light, to allow
the binding to reach equilibrium.

o Measure the fluorescence polarization on a plate reader using appropriate excitation and
emission wavelengths for the chosen fluorophore (e.g., 485 nm excitation and 535 nm
emission for fluorescein).

o Data Analysis:

o The fluorescence polarization (P) is calculated using the following formula: P = (I_parallel -
G * |_perpendicular) / (I_parallel + G * |_perpendicular) where |_parallel is the intensity of
the emitted light parallel to the excitation light plane, 1_perpendicular is the intensity of the
emitted light perpendicular to the excitation light plane, and G is the G-factor of the
instrument.

o Determine the percent inhibition for each test compound concentration relative to the high
(no inhibitor) and low (no enzyme) controls.

o Plot the percent inhibition as a function of the logarithm of the inhibitor concentration and
fit the data to a sigmoidal dose-response curve to determine the ICso value.

Mandatory Visualizations
Signaling Pathways and Experimental Workflows
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FP-based Sirtuin Inhibitor Screening Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for Utilizing Carba-
NAD in Sirtuin Activity Assays]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1260728#using-carba-nad-in-sirtuin-activity-assays]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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